molecular formula C9H11F3N2 B13047662 (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine

(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13047662
M. Wt: 204.19 g/mol
InChI Key: PUJYRAIIWDESCZ-MRVPVSSYSA-N
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Description

(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired diamine product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the diamine structure, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is investigated for its potential as a ligand in enzyme inhibition studies. The trifluoromethyl group can enhance binding affinity and selectivity towards specific biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for the development of novel pharmaceuticals with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged to enhance product performance.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group and phenyl ring but differs in the functional group attached to the phenyl ring.

    Trifluorotoluene: Similar in having a trifluoromethyl group attached to a benzene ring, but lacks the ethane-1,2-diamine moiety.

Uniqueness

(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to the combination of the trifluoromethyl group and the ethane-1,2-diamine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for forming multiple hydrogen bonds, which can be advantageous in various applications.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m1/s1

InChI Key

PUJYRAIIWDESCZ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CN)N)C(F)(F)F

Origin of Product

United States

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